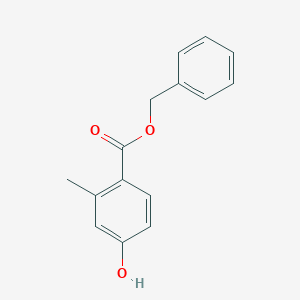

Benzyl 4-hydroxy-2-methylbenzoate

Description

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

benzyl 4-hydroxy-2-methylbenzoate |

InChI |

InChI=1S/C15H14O3/c1-11-9-13(16)7-8-14(11)15(17)18-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |

InChI Key |

XLVFAKYWMJJUNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between benzyl 4-hydroxy-2-methylbenzoate and related compounds:

Structural and Functional Differences

Benzyl vs. Methyl Esters: Benzyl esters (e.g., benzylparaben) exhibit greater hydrolytic stability in acidic environments than methyl esters (e.g., methylparaben) but are more susceptible to hydrogenolysis .

Synthetic Complexity :

- Multi-substituted analogs (e.g., benzyl 4-benzyloxy-2-hydroxy-6-methylbenzoate) require sequential protection/deprotection steps, such as benzyl ether formation and selective oxidation, increasing synthetic difficulty .

- This compound likely follows a simpler route, akin to methyl 4-benzyloxy-2-hydroxybenzoate synthesis, which involves refluxing dihydroxybenzoates with benzyl halides .

Biological and Industrial Relevance :

- Preservative Efficacy : Methylparaben’s higher water solubility makes it preferable in aqueous formulations, whereas benzyl derivatives are suited for lipid-based systems .

- Specialized Applications : Methyl 4-benzyloxy-2-hydroxybenzoate is critical in liquid crystal synthesis due to its planar aromatic system and hydrogen-bonding capacity .

Research Findings and Data Gaps

- Antimicrobial Activity : Parabens with lipophilic groups (e.g., benzyl) show enhanced activity against fungi but may require higher concentrations for bacterial inhibition compared to methylparaben .

- Toxicity Profile : Benzylparaben derivatives are under scrutiny for estrogenic activity, though the methyl group at C2 in this compound might mitigate this via steric effects .

- Data Limitations : Experimental data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence, necessitating further studies.

Preparation Methods

Direct Esterification Using Dibutyltin Oxide or Tetraisopropoxy Titanium

Patent CN103420840A details a two-step process for benzyl 4-hydroxybenzoate, adaptable to the 2-methyl variant. The method uses 4-hydroxybenzoic acid (or its 2-methyl derivative) and benzyl alcohol in a 1:4–1:5 molar ratio, catalyzed by dibutyltin oxide or tetraisopropoxy titanium (0.5–1.2 mol%). Xylene acts as a solvent, and the reaction proceeds under nitrogen at 195–205°C for 5–7 hours, achieving >95% yield after recrystallization.

Optimized Conditions :

Benzyl Chloride-Based Alkylation

Patent US6639093B2 describes a method using benzyl chloride and hydroxybenzoic acid derivatives in the presence of supported amide catalysts. For 4-hydroxy-2-methylbenzoate, the reaction occurs at 30–180°C under nitrogen, with toluene as the work-up solvent. This continuous or batch process avoids stoichiometric bases, reducing waste.

Advantages :

-

Catalyst Reusability : Fixed-bed amide catalysts enable semicontinuous operation.

-

Yield : 88–92% with distillation purification.

-

Scalability : Suitable for tubular reactors with intermediate plates for liquid distribution.

Comparative Analysis of Catalytic Systems

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Esterification | Tetraisopropoxy Titanium | 195–205 | 96 | ≥99.6 | High |

| Benzyl Chloride Route | Supported Amide | 30–180 | 90 | ≥98.5 | Moderate |

| Precursor Synthesis | KOtBu/CO₂ | 80–120 | 85 | ≥97.0 | High |

The direct esterification method offers superior yield and purity but requires high temperatures and inert conditions. In contrast, the benzyl chloride route operates at milder temperatures but involves hazardous reagents.

Industrial-Scale Process Design

Reactor Configuration

For direct esterification, Patent CN103420840A recommends a reflux reactor with a Dean-Stark trap for water removal, critical for shifting equilibrium toward ester formation. Post-reaction, vacuum distillation at −0.09 MPa efficiently recovers benzyl alcohol, reducing raw material costs.

Crystallization and Purification

Post-distillation, the crude ester is dissolved in toluene at 100°C and cooled to 0°C for crystallization. Two-stage crystallization (mother liquor reuse) increases overall yield to 94–96%.

Challenges and Mitigation Strategies

-

Byproduct Formation : Methyl migration during high-temperature esterification may produce isomers. Using tetraisopropoxy titanium minimizes side reactions due to its Lewis acidity.

-

Catalyst Cost : Dibutyltin oxide is cheaper but less efficient than titanium-based catalysts. Hybrid systems (e.g., TiO₂-SnO₂) are under exploration.

-

Safety : Benzyl chloride’s toxicity necessitates closed-system reactors with scrubbers .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Benzyl 4-hydroxy-2-methylbenzoate, and how can reaction parameters be optimized for higher yield?

- Methodological Answer : A common approach involves refluxing 2-methyl-4-hydroxybenzoic acid derivatives with benzyl chloride in the presence of a base (e.g., anhydrous K₂CO₃) and a solvent like methylethylketone. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization (ethanol) yields high-purity product. Reaction time, stoichiometry, and catalyst loading should be systematically varied to optimize yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Electron ionization (EI) mass spectrometry confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while infrared (IR) spectroscopy detects functional groups like hydroxyl (-OH) and ester (C=O) moieties. Cross-referencing with databases (e.g., NIST) ensures accuracy .

Q. How can chromatographic methods ensure purity assessment during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or thin-layer chromatography (TLC) using silica plates and fluorescent indicators can monitor reaction progress and purity. Analytical standards (e.g., EMPROVE®) provide reference retention times and spectral matches .

Advanced Research Questions

Q. How can SHELX software be utilized in the refinement of the crystal structure of this compound, particularly in resolving hydrogen bonding interactions?

- Methodological Answer : SHELXL refines X-ray diffraction data by modeling hydrogen atoms geometrically and analyzing intermolecular interactions (e.g., C–H···O and O–H···O bonds). Validate the structure using R-factors and residual density maps. For complex hydrogen-bonding networks, manual adjustment of hydrogen positions may improve refinement accuracy .

Q. What methodological approaches are recommended for investigating the enzymatic hydrolysis of this compound in in vitro models?

- Methodological Answer : Use primary hepatocyte or keratinocyte cultures to simulate metabolic pathways. Monitor hydrolysis to 4-hydroxy-2-methylbenzoic acid and benzyl alcohol via liquid chromatography-mass spectrometry (LC-MS). Kinetic parameters (e.g., , ) can be derived using Michaelis-Menten models .

Q. How can uniform experimental design and data mining optimize catalytic synthesis conditions for this compound?

- Methodological Answer : Apply uniform experimental design to vary parameters (e.g., catalyst type, molar ratios, temperature). Data mining techniques like principal component analysis (PCA) identify critical factors affecting yield. For example, cerium phosphate catalysts paired with sulfuric acid enhance esterification efficiency in benzyl acetate synthesis, a methodology transferable to similar esters .

Q. What factors influence the stability of this compound under different storage conditions, and how can degradation products be analytically monitored?

- Methodological Answer : Stability is affected by humidity, light, and temperature. Store in sealed containers under inert gas (N₂/Ar) at 4°C. Accelerated degradation studies (e.g., 40°C/75% relative humidity) paired with gas chromatography (GC) or HPLC detect hydrolytic products like 4-hydroxy-2-methylbenzoic acid. FTIR can confirm ester bond integrity over time .

Q. How do intramolecular and intermolecular hydrogen bonding interactions in this compound influence its crystalline packing?

- Methodological Answer : X-ray crystallography reveals dihedral angles between aromatic rings (e.g., ~67° in analogs) and hydrogen-bonded networks. Intermolecular C–H···π and O–H···O interactions stabilize crystal lattices. Computational tools (e.g., Mercury software) visualize packing motifs and quantify interaction energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.